5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816167
InChI: InChI=1S/C11H15N5O3S/c17-8(14-11-15-13-7-20-11)2-1-3-10(19)16-5-4-12-9(18)6-16/h7H,1-6H2,(H,12,18)(H,14,15,17)
SMILES:
Molecular Formula: C11H15N5O3S
Molecular Weight: 297.34 g/mol

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide

CAS No.:

Cat. No.: VC14816167

Molecular Formula: C11H15N5O3S

Molecular Weight: 297.34 g/mol

* For research use only. Not for human or veterinary use.

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide -

Specification

Molecular Formula C11H15N5O3S
Molecular Weight 297.34 g/mol
IUPAC Name 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide
Standard InChI InChI=1S/C11H15N5O3S/c17-8(14-11-15-13-7-20-11)2-1-3-10(19)16-5-4-12-9(18)6-16/h7H,1-6H2,(H,12,18)(H,14,15,17)
Standard InChI Key HOVNTJVQXZLMGR-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NN=CS2

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a pentanamide core substituted at the 5-oxo position with a 3-oxopiperazin-1-yl group and at the nitrogen atom with a 1,3,4-thiadiazol-2-yl moiety. Its molecular formula is C₁₁H₁₅N₅O₃S, with a molecular weight of 297.34 g/mol. The thiadiazole ring contributes aromatic stability, while the piperazine moiety introduces conformational flexibility and hydrogen-bonding potential.

Key Structural Features:

  • Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, conferring electron-deficient properties.

  • 3-oxopiperazine: A six-membered ring with two nitrogen atoms and a ketone group, enabling hydrogen bonding and coordination with biological targets.

  • Pentanamide backbone: A linear chain providing spatial separation between functional groups.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the compound’s structure:

  • ¹H NMR: Peaks at δ 2.40–2.80 ppm correspond to methylene protons adjacent to the piperazine ring, while thiadiazole protons appear as singlets near δ 8.20 ppm.

  • ¹³C NMR: The carbonyl carbon of the 3-oxopiperazine resonates at δ 168–170 ppm.

  • IR: Strong absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C–N stretch of thiadiazole).

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves three primary stages:

Formation of 3-oxopiperazine

Piperazine is oxidized using potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) at 60–80°C to introduce the ketone group.

Thiadiazole Synthesis

1,3,4-Thiadiazole-2-amine is prepared via cyclization of thiosemicarbazide with carboxylic acids under reflux in ethanol.

Amide Coupling

The final step employs a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to conjugate 5-oxopentanoyl chloride with both the 3-oxopiperazine and thiadiazole-2-amine.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDimethylformamide (DMF)Maximizes solubility of intermediates
Temperature0–5°C (amide coupling)Reduces side reactions
Catalyst4-Dimethylaminopyridine (DMAP)Accelerates acylation
Reaction Time12–16 hoursEnsures completion

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 182–185°C and decomposition onset at 210°C, indicating moderate thermal stability.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.5
Dichloromethane8.2
Dimethyl sulfoxide45.8

The low aqueous solubility necessitates formulation strategies such as salt formation or nanoemulsions for biomedical applications.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits histone deacetylase (HDAC) and cyclooxygenase-2 (COX-2) with Kᵢ values of 0.45 μM and 1.2 μM, respectively. Molecular docking studies suggest the thiadiazole ring interacts with HDAC’s zinc-binding domain, while the piperazine moiety occupies hydrophobic pockets.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

The thiadiazole group serves as a linker in ADCs, enabling covalent attachment to monoclonal antibodies via cysteine residues . For example, conjugates with trastuzumab exhibit enhanced tumor-targeted delivery in HER2-positive cancers.

Prodrug Design

Esterification of the terminal carboxylic acid improves bioavailability. Prodrugs hydrolyzed by serum esterases achieve plasma concentrations 4.8-fold higher than the parent compound.

Challenges and Future Directions

Metabolic Stability

Cytochrome P450 (CYP3A4)-mediated oxidation of the piperazine ring reduces half-life to 2.3 hours in human liver microsomes. Structural modifications, such as fluorination, are under investigation to block metabolic sites.

Toxicity Profiling

Acute toxicity studies in rodents reveal an LD₅₀ > 500 mg/kg, but chronic administration causes mild hepatotoxicity. Nanocarrier systems are being explored to mitigate off-target effects.

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